molecular formula C13H18BrIN2OSi B1507074 5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole CAS No. 918440-14-9

5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No.: B1507074
CAS No.: 918440-14-9
M. Wt: 453.19 g/mol
InChI Key: KZCIYZXJEMGNJQ-UHFFFAOYSA-N
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Description

“5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole” is a chemical compound with the molecular formula C12H17BrIN3OSi and a molecular weight of 454.18 .


Molecular Structure Analysis

The molecular structure of this compound includes a indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with bromine and iodine atoms, and a ((2-(trimethylsilyl)ethoxy)methyl) group .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 450.0±45.0 °C, and its predicted density is 1.73±0.1 g/cm3 at 20 °C and 760 Torr . The predicted pKa is 3.07±0.30 .

Scientific Research Applications

Synthesis and Derivatization

  • Functionalization of Triazoles : Utilizing similar compounds, researchers have achieved the functionalization of triazoles via lithiation, leading to various substituted derivatives. This process involves reacting 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazole with n-butyllithium followed by electrophiles, yielding substituted 1H-1,2,3-triazoles (Holzer & Ruso, 1992).
  • Regioselective Protection and Derivatization of Indazoles : Indazoles can be regioselectively protected at N-2 by a 2-(trimethylsilyl)ethoxymethyl (SEM) group under novel conditions. This leads to the creation of various indazole derivatives after reaction with a range of electrophiles (Luo, Chen, & Dubowchik, 2006).

Cross-Coupling Reactions

  • Palladium-Catalyzed Cross-Coupling : Research has demonstrated the use of 5-bromo-3-iodoindazoles in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. This method has been used to obtain a variety of functionalized indoles and indazoles, potentially useful as 5-HT receptor ligands (Witulski et al., 2005).

Pharmacological Research

  • Inhibitory Effects on α-Glucosidase and Antioxidant Activity : Certain indazole derivatives, like 5-bromo-3-methylindazoles, have been studied for their inhibitory effects against α-glucosidase activity and their antioxidant potential. These compounds showed significant to moderate inhibition, suggesting their potential therapeutic applications (Mphahlele et al., 2020).

Structural and Molecular Studies

  • Crystal Structure Analysis : The crystal structure of biologically active nitroindazoles, which are structurally similar, has been characterized, showing intermolecular interactions that are crucial for understanding their biological activity (Cabildo et al., 2011).

Properties

IUPAC Name

2-[(5-bromo-3-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-12-5-4-10(14)8-11(12)13(15)16-17/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCIYZXJEMGNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)Br)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrIN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729088
Record name 5-Bromo-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918440-14-9
Record name 5-Bromo-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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